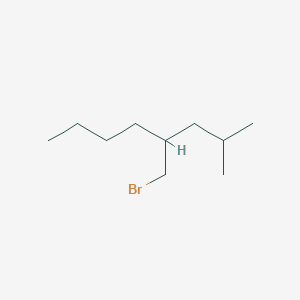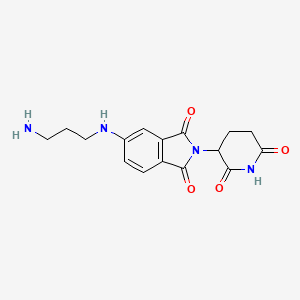
1-Piperazineethanamine,a-methyl-4-(2-pyrimidinyl)-,dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE is a chemical compound with the molecular formula C11H19N5•2HCl. It is a piperazine-based derivative, often used in scientific research for its potential biological activities. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE typically involves the reaction of pyrimidine derivatives with piperazine and subsequent amination. The reaction conditions often include the use of solvents like toluene and reagents such as activated carbon for purification .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like solvent extraction, distillation, and crystallization to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various alkylated derivatives .
Aplicaciones Científicas De Investigación
1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE involves its interaction with molecular targets such as serotonin receptors. It acts as a serotonin reuptake inhibitor, which increases the availability of serotonin in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression .
Comparación Con Compuestos Similares
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used as a derivatization reagent for peptides.
1-(2-Pyridyl)piperazine: Known for its use in organic synthesis and as a ligand in coordination chemistry.
1-(4-Pyridyl)piperazine: Utilized in the synthesis of various pharmaceutical compounds.
Uniqueness: 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE is unique due to its specific interaction with serotonin receptors and its potential therapeutic applications in neurological disorders. Its structure allows for versatile chemical modifications, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C11H21Cl2N5 |
|---|---|
Peso molecular |
294.22 g/mol |
Nombre IUPAC |
1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H19N5.2ClH/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11;;/h2-4,10H,5-9,12H2,1H3;2*1H |
Clave InChI |
WJTKTSODUISTIK-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCN(CC1)C2=NC=CC=N2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)


![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)


![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)



